N-formyl-2-(o-methylphenyl)acetamide

Description

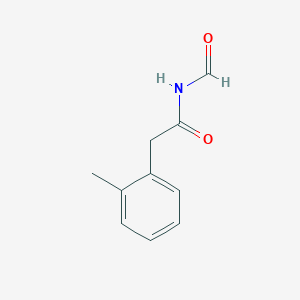

N-Formyl-2-(o-methylphenyl)acetamide is an acetamide derivative characterized by a formyl group attached to the nitrogen atom and an o-methylphenyl substituent on the α-carbon of the acetamide backbone. This compound was synthesized via condensation reactions under specific conditions, including the use of non-dried solvents and silica gel, leading to the formation of inseparable equilibrium mixtures with its 2,5-dihydro isomer (38-II) in a ratio of 89:11 . Its structure was confirmed through NMR spectroscopy, highlighting distinct chemical shifts for the formyl group and the methyl substituent on the phenyl ring.

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

N-formyl-2-(2-methylphenyl)acetamide |

InChI |

InChI=1S/C10H11NO2/c1-8-4-2-3-5-9(8)6-10(13)11-7-12/h2-5,7H,6H2,1H3,(H,11,12,13) |

InChI Key |

CACFSOCCIIXAGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)NC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of N-formyl-2-(o-methylphenyl)acetamide, emphasizing substituent variations and their implications:

Key Observations:

- Substituent Impact on Bioactivity :

- The quinazoline sulfonyl group in anti-cancer acetamides (e.g., compound 38) enhances activity against HCT-1 and MCF-7 cell lines, likely due to improved target binding .

- CNS-11g ’s 2,6-dimethylphenyl and phthalazinyl groups contribute to central nervous system penetration, critical for neurodegenerative disease applications .

- The o-methylphenyl group introduces steric hindrance, which may reduce rotational freedom but enhance lipophilicity, affecting membrane permeability .

Physicochemical Properties

- Melting Point : The target compound melts at 137–141°C, comparable to N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide (predicted bp 323.8°C), suggesting moderate thermal stability .

- Isomerization : The equilibrium between 38-I and 38-II (89:11) underscores structural flexibility, unlike rigid analogs such as N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, which exhibits stable intermolecular hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.